Izuforant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Izuforant involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms for research purposes .
Chemical Reactions Analysis
Types of Reactions
Izuforant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bromine, amines, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted analogs.
Scientific Research Applications
Izuforant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of histamine receptors and serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Mechanism of Action
Izuforant exerts its effects by acting as an antagonist of the histamine H4 receptor and binding to the human serotonin 3 receptor. The compound inhibits the activation of these receptors, thereby reducing inflammation and itching. The molecular targets and pathways involved include the histamine-induced initiation of inflammatory and itch mechanisms via the histamine 4 receptor .
Comparison with Similar Compounds
Similar Compounds
Histamine H4 Receptor Antagonists: Other compounds in this category include JNJ 7777120 and VUF 6002, which also target the histamine H4 receptor.
Serotonin Receptor Antagonists: Compounds such as ondansetron and granisetron, which target the serotonin 3 receptor, are similar to Izuforant in their mechanism of action.
Uniqueness
This compound is unique due to its dual activity as both a histamine H4 receptor antagonist and a serotonin 3 receptor antagonist. This dual activity makes it particularly effective in reducing inflammation and itching, setting it apart from other compounds that target only one of these receptors .
Properties
CAS No. |
1429374-83-3 |
---|---|
Molecular Formula |
C12H12BrN7 |
Molecular Weight |
334.17 g/mol |
IUPAC Name |
1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3 |
InChI Key |
MMVBKZHQTLDYKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.